3,N-Diphenyl-1H-pyrazole-5-amine
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Overview
Description
3,N-Diphenyl-1H-pyrazole-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,N-Diphenyl-1H-pyrazole-5-amine typically involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another method involves the reaction of 1-hydrazino-2-propanol with dibenzoylmethane .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions. The use of solvents like ethanol and reagents such as hydrazine hydrate and substituted benzaldehydes are common. Reaction conditions typically include maintaining specific temperatures and pH levels to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,N-Diphenyl-1H-pyrazole-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate these transformations .
Major Products
The major products formed from these reactions include pyrazole oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the reagents and conditions used .
Scientific Research Applications
3,N-Diphenyl-1H-pyrazole-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,N-Diphenyl-1H-pyrazole-5-amine involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and analgesic activities . The compound’s structure allows it to interact with multiple receptors, making it a versatile molecule in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
3,5-Diphenyl-1H-pyrazole: Similar in structure but lacks the amino group at the 5-position.
N-Substituted 1-(2-hydroxypropyl)-3,5-diphenyl-1H-pyrazole: Contains additional substituents that alter its reactivity and applications.
5-Amino-pyrazoles: These compounds share the amino group but differ in the substitution pattern on the pyrazole ring.
Uniqueness
3,N-Diphenyl-1H-pyrazole-5-amine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of both phenyl groups and the amino group at the 5-position enhances its potential as a versatile building block in organic synthesis and its efficacy in medicinal applications .
Properties
IUPAC Name |
N,5-diphenyl-1H-pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c1-3-7-12(8-4-1)14-11-15(18-17-14)16-13-9-5-2-6-10-13/h1-11H,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQSZWIQENTBCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80367885 |
Source
|
Record name | Enamine_003621 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80367885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41443-37-2 |
Source
|
Record name | Enamine_003621 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80367885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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